Cas no 56613-60-6 (N-(3-Phenylpropionyl)glycine)

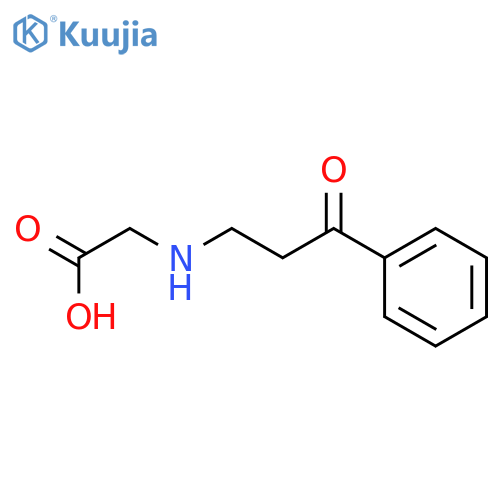

N-(3-Phenylpropionyl)glycine structure

商品名:N-(3-Phenylpropionyl)glycine

N-(3-Phenylpropionyl)glycine 化学的及び物理的性質

名前と識別子

-

- 2-((3-Oxo-3-phenylpropyl)amino)acetic acid

- N-(3-Phenylpropionyl)glycine

- 2-[(3-oxo-3-phenylpropyl)amino]acetic acid

- 2-[(3-oxo-3-phenyl-propyl)amino]acetic acid

- 2-[(3-Phenylpropionyl)amino]acetic acid

- 3-Phenylpropionyl glycine

- N-(1-Oxo-3-phenylpropyl)glycine

- N-(3-Phenylpropanoyl)glycine

- (3-Phenylpropionyl)glycine

- Phenylpropionylglycine

- (3-phenyl-propionylamino)-acetate

- STK083197

- Z85886717

- HYDROCINNAMOYLGLYCINE

- 2-(3-phenylpropanoylamino)acetic Acid

- Oprea1_505431

- Q27160441

- 2-(3-phenylpropanamido)acetic acid

- CHEBI:88550

- (3-Phenyl-propionylamino)-acetic acid

- DB-371087

- 56613-60-6

- CS-0119437

- CHEMBL322376

- HY-N7403

- (3-phenylpropanoyl)glycine

- Glycine, N-(1-oxo-3-phenylpropyl)-

- 3-Phenylpropanoyl glycine

- AKOS000142015

- MFCD00749241

- SCHEMBL3995983

- EN300-303856

- DTXSID20864969

- N-(3-Phenylpropionyl)glycine, analytical reference material

- N-(3-phenyl-propionyl)-glycine

-

- MDL: MFCD03011415

- インチ: InChI=1S/C11H13NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15)

- InChIKey: YEIQSAXUPKPPBN-UHFFFAOYSA-N

- ほほえんだ: O=C(O)CNC(CCC1=CC=CC=C1)=O

計算された属性

- せいみつぶんしりょう: 207.09000

- どういたいしつりょう: 207.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 6

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 66.4Ų

じっけんとくせい

- 密度みつど: 1.202

- ゆうかいてん: 118 ºC

- ふってん: 480 ºC

- フラッシュポイント: 244 ºC

- PSA: 69.89000

- LogP: 1.66030

N-(3-Phenylpropionyl)glycine セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- ちょぞうじょうけん:2-8°C

N-(3-Phenylpropionyl)glycine 税関データ

- 税関コード:2922509090

- 税関データ:

中国税関コード:

2922509090概要:

2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査要約:

2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

N-(3-Phenylpropionyl)glycine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-303856-0.25g |

2-(3-phenylpropanamido)acetic acid |

56613-60-6 | 95.0% | 0.25g |

$32.0 | 2025-03-21 | |

| Enamine | EN300-303856-5.0g |

2-(3-phenylpropanamido)acetic acid |

56613-60-6 | 95.0% | 5.0g |

$206.0 | 2025-03-21 | |

| Enamine | EN300-303856-1g |

2-(3-phenylpropanamido)acetic acid |

56613-60-6 | 95% | 1g |

$292.0 | 2023-09-05 | |

| TRC | P336210-1g |

N-(3-Phenylpropionyl)glycine |

56613-60-6 | 1g |

$ 176.00 | 2023-09-06 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 94348-10MG |

<I>N</I>-(3-Phenylpropionyl)glycine |

56613-60-6 | 10mg |

¥606.38 | 2023-10-20 | ||

| TRC | P336210-500mg |

N-(3-Phenylpropionyl)glycine |

56613-60-6 | 500mg |

$ 121.00 | 2023-09-06 | ||

| Alichem | A019122096-5g |

2-((3-Oxo-3-phenylpropyl)amino)acetic acid |

56613-60-6 | 95% | 5g |

$752.40 | 2023-09-01 | |

| Enamine | EN300-303856-2.5g |

2-(3-phenylpropanamido)acetic acid |

56613-60-6 | 95.0% | 2.5g |

$113.0 | 2025-03-21 | |

| TargetMol Chemicals | T5215-10mg |

N-(3-Phenylpropionyl)glycine |

56613-60-6 | 97.25% | 10mg |

¥ 110 | 2024-07-19 | |

| 1PlusChem | 1P00EF4I-250mg |

2-[(3-oxo-3-phenyl-propyl)amino]acetic acid |

56613-60-6 | 98% | 250mg |

$15.00 | 2023-12-16 |

N-(3-Phenylpropionyl)glycine 関連文献

-

1. Urine metabolomics reveals new insights into hyperlipidemia and the therapeutic effect of rhubarbHua Chen,Bin Yuan,Hua Miao,Yi Tan,Xu Bai,Ying-Yong Zhao,Yun Wang Anal. Methods 2015 7 3113

-

Jun Fu,Jixun Li,Yuzhen Sun,Shu Liu,Fengrui Song,Zhongying Liu Food Funct. 2023 14 734

-

Emanuela Scolamiero,Carla Cozzolino,Lucia Albano,Antonella Ansalone,Marianna Caterino,Graziella Corbo,Maria Grazia di Girolamo,Cristina Di Stefano,Adriano Durante,Giovanni Franzese,Ignazio Franzese,Giovanna Gallo,Paolo Giliberti,Laura Ingenito,Giovanni Ippolito,Basilio Malamisura,Pietro Mazzeo,Antonella Norma,Daniela Ombrone,Giancarlo Parenti,Silvana Pellecchia,Rita Pecce,Ippolito Pierucci,Roberta Romanelli,Anna Rossi,Massimo Siano,Teodoro Stoduto,Guglielmo R. D. Villani,Generoso Andria,Francesco Salvatore,Giulia Frisso,Margherita Ruoppolo Mol. BioSyst. 2015 11 1525

56613-60-6 (N-(3-Phenylpropionyl)glycine) 関連製品

- 1341-23-7(Nicotinamide riboside)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:56613-60-6)N-(3-Phenylpropionyl)glycine

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:56613-60-6)N-(3-Phenylpropionyl)glycine

清らかである:99%/99%/99%/99%/99%

はかる:10.0g/25.0g/50.0g/100.0g/250.0g

価格 ($):219.0/460.0/783.0/1252.0/2504.0